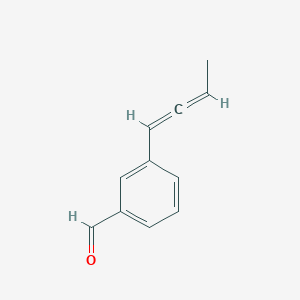

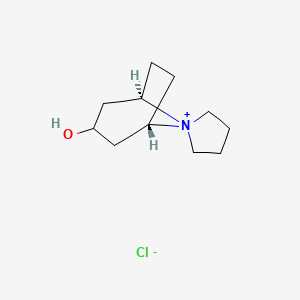

![molecular formula C7H7IO3 B569656 2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one CAS No. 89678-08-0](/img/structure/B569656.png)

2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one, also known as IDTN, is a chemical compound that belongs to the class of tricyclic lactones. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis of Difunctionalized 2,6-Dioxatricyclo[3.3.1.03,7]nonanes : This research outlines the synthesis of new difunctionalized 2,6-dioxatricyclo[3.3.1.03,7]nonanes, which are valuable as synthetic building blocks for potentially bioactive molecules. The study involved reactions such as [4+3] cycloaddition and intramolecular haloetherification. The resulting compounds demonstrated low anti-HIV activity and high cytotoxicity, indicating potential applications in antiviral and anticancer research (Montaña et al., 2009).

Grignard Addition to Bicyclo[3.3.1]nonan-2-one : This study explored the reaction of Bicyclo[3.3.1]nonan-2-one with methylmagnesium iodide, resulting in compounds with high axial attack propensity by bulky reagents like Grignard reagents. This finding is significant for stereochemical understanding and applications in organic synthesis (Guerriero et al., 1982).

Synthesis of Tricyclic Thromboxane A2 Analogues : Using oxyallyl methodology, researchers synthesized tricyclic thromboxane A2 analogues from 1-(dimethoxymethyl)-2-(2-phenylethenyl)-8-oxabicyclo[3.2.1]oct-6-en-3-ol. This study highlights the compound's utility in medicinal chemistry, particularly in the development of thromboxane analogues (Bowers & Mann, 1985).

Oxymercuration of Cyclooctadiene : A study on the oxymercuration of cis, cis-1, 5-cyclooctadiene led to the formation of isomeric diiodides representing various stereoisomers of diiodo-9-oxabicyclo[4.2.1]nonane and diiodo-9-oxabicyclo[3.3.1]nonane. This research provides insights into reaction pathways and structural determinations in organic synthesis (Ganter et al., 1970).

Conformational Studies of Dimethoxybicyclo[3.3.1]nonan-9-one : Research on the conformation of 2,4-dimethoxybicyclo[3.3.1]nonan-9-one, using 1H NMR spectroscopy, established a double chair conformation with axial methoxyl groups. Such conformational studies are critical in the field of stereochemistry and molecular design (Camps & Jaime, 1980).

Iodolactamization Studies : Iodolactamization research, particularly on 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, explores various reaction pathways such as acylation and stereoselective reactions. This provides valuable insights for organic synthesis and pharmaceutical chemistry (Knapp & Gibson, 2003).

Propiedades

IUPAC Name |

2-iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMPAOIJAUYXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C1O3)I)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

dimethylsilane](/img/structure/B569581.png)

![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)

![N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide](/img/structure/B569591.png)

![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)